molecular formula C9H14N2O3 B1467125 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid CAS No. 1567019-09-3

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1467125
CAS No.: 1567019-09-3
M. Wt: 198.22 g/mol
InChI Key: WQSZTBFCDHSONM-UHFFFAOYSA-N
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Description

2-(3-(tert-Butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS 1567019-09-3) is a high-value pyrazole derivative designed for advanced research and development. With a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol, this compound features a versatile acetic acid moiety linked to a hydroxy-substituted pyrazole ring, a structure known for its significant potential in medicinal chemistry and drug discovery . The pyrazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory agents like Lonazolac, and anticancer drugs such as Encorafenib . The specific substitution pattern of this compound, featuring a tert-butyl group and a hydroxy group, makes it a promising building block for the synthesis of novel bioactive molecules. Researchers can leverage the carboxylic acid functional group for further derivatization, such as forming amide linkages, while the hydroxy group on the pyrazole ring offers an additional site for chemical modification to fine-tune physicochemical properties and biological activity . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with comprehensive analytical data to ensure quality and consistency in your research outcomes. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)6-4-7(12)11(10-6)5-8(13)14/h4,10H,5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSZTBFCDHSONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS No. 1567019-09-3) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.27 g/mol
  • Density : Not available
  • Boiling Point : Not available

Biological Activity Overview

Research has indicated that compounds containing the pyrazole moiety exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise particularly in the context of cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid. The following table summarizes key findings from various studies regarding its anticancer effects:

Study ReferenceCancer Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-231 (Breast)< 20Induction of apoptosis via mitochondrial pathway
UACC-257 (Melanoma)< 15Inhibition of cell proliferation
HT-29 (Colorectal)< 25Modulation of cell cycle arrest

Case Studies

  • Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid led to significant apoptosis, suggesting its potential as an effective therapeutic agent against breast cancer.
  • Melanoma Research : In UACC-257 melanoma cells, the compound exhibited potent antiproliferative activity, with an IC50 value indicating strong efficacy in inhibiting tumor growth.
  • Colorectal Cancer Investigation : The effects on HT-29 cells showed that the compound could induce cell cycle arrest, further supporting its role as a potential anticancer agent.

The mechanisms through which 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid exerts its biological effects include:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly in cancerous cells, which may contribute to its antiproliferative effects.
  • Inhibition of Tumor Growth : By targeting specific cellular pathways involved in tumor growth and survival, the compound shows promise in cancer therapy.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid have shown cytotoxic effects against various cancer cell lines. In particular, the compound was evaluated for its ability to induce apoptosis in cancer cells, demonstrating promising results in vitro through assays such as the MTT assay .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. The presence of the hydroxyl group in 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid may enhance its ability to inhibit inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes, including dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in pyrimidine biosynthesis, and its inhibition can lead to reduced proliferation of certain pathogens, making this compound a potential candidate for antiviral drug development .

Interaction with Biomolecules

Molecular docking studies have shown that 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid can interact effectively with biomolecules such as DNA and proteins. These interactions are essential for understanding the mechanism of action of the compound and its derivatives in biological systems .

Pesticidal Activity

There is emerging interest in the use of pyrazole derivatives as agrochemicals. The structural characteristics of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid suggest potential applications as herbicides or insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms .

Case Studies

StudyFocusFindings
Göktürk et al. (2023)Anticancer ActivityDemonstrated significant cytotoxicity against Caco-2 cancer cells with an IC50 value of 16.63 μM .
Research on DHODH InhibitionEnzyme InhibitionIdentified effective inhibition leading to reduced viral replication rates .
Agricultural ResearchPesticidal ActivityShowed promising results as a potential herbicide with minimal environmental impact .

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The table below compares the target compound with four structurally related pyrazole derivatives:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight Key Properties/Applications
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid C₉H₁₄N₂O₃ 3-tert-butyl, 5-hydroxy Carboxylic acid, pyrazole 198.22 High hydrogen bonding capacity; pharmaceutical intermediates
5-Amino-1H-pyrazole-3-acetic acid C₅H₇N₃O₂ 3-acetic acid, 5-amino Carboxylic acid, pyrazole 141.13 Water-soluble; biochemical probes
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid C₇H₇F₃N₂O₂ 3-CF₃, 5-methyl Carboxylic acid, pyrazole 220.14 Electron-withdrawing CF₃ enhances stability; agrochemicals
tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate C₁₀H₁₇N₃O₂ 1-methyl, 2-amino, tert-butyl ester Ester, pyrazole 211.26 Prodrug potential; peptide synthesis

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, as analyzed in , reveal that the hydroxyl and carboxylic acid groups in the target compound form robust O–H···O/N interactions, promoting stable crystal lattices. In contrast, ester-containing analogs (e.g., CAS 1909305-37-8) exhibit weaker C–H···O bonds, leading to less predictable crystallization behavior .

Preparation Methods

Synthesis via β-Keto Ester and Hydrazine Derivatives

This method starts from a β-keto ester intermediate, which undergoes cyclization with hydrazine derivatives to form the pyrazole ring. The key steps include:

  • Preparation of β-keto ester : The β-keto ester is synthesized from tert-butyl-protected β-alanine derivatives using Masamune-Claisen type condensation.

  • Cyclization with hydrazine : Treatment of the β-keto ester with hydrazine derivatives in refluxing methanol results in the formation of 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.

  • Acidolytic deprotection : The tert-butyl carbamate protecting group is removed under acidic conditions (HCl in ethyl acetate), yielding the free 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles.

  • Functional group transformation : Subsequent acylation or hydrolysis steps introduce the acetic acid moiety or related derivatives.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
β-Keto ester synthesis Masamune-Claisen condensation from Boc-β-alanine Not specified Literature procedure references
Cyclization with hydrazine Hydrazine derivatives, MeOH, reflux, 5 h 48–83 Formation of tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates
Acidolytic deprotection HCl–EtOAc, room temperature 78–84 Removal of Boc group to yield free pyrazoles
Amidation and reduction Amidation with secondary amines, LiAlH4 reduction 42–54 Conversion to N,N-dialkyl analogues and final acid derivatives

This approach allows the synthesis of the target compound and its analogues with good yields and purity, as confirmed by melting points, NMR, IR, and mass spectrometry data.

Synthesis from Dimethyl Acetone-1,3-dicarboxylate and Hydrazines

An alternative strategy involves the use of dimethyl acetone-1,3-dicarboxylate as the starting material:

  • Cyclization with hydrazines : Condensation of dimethyl acetone-1,3-dicarboxylate with monosubstituted hydrazines forms methyl (pyrazol-3-yl)acetates.

  • Hydrolysis : Base-catalyzed hydrolysis converts the esters into the corresponding carboxylic acids.

  • Amidation and reduction : The acids are amidated with secondary amines, followed by reduction of the carboxamides with lithium aluminum hydride to afford the final pyrazolyl acetic acid derivatives.

This method provides access to N,N-dialkyl analogues and related compounds structurally similar to 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid, useful for biological studies.

Reaction Scheme Summary

Step Reagents/Conditions Yield (%) Comments
Cyclization Dimethyl acetone-1,3-dicarboxylate + hydrazines Not specified Formation of methyl (pyrazol-3-yl)acetates
Hydrolysis Base-catalyzed (e.g., NaOH) Not specified Conversion to carboxylic acids
Amidation Secondary amines, standard amidation conditions 42–79 Formation of carboxamides
Reduction LiAlH4 in refluxing THF 50–54 Reduction to amines or alcohol derivatives

This synthetic route is versatile and allows structural modifications at the nitrogen and side chain positions.

Additional Notes on Reaction Conditions and Characterization

  • The cyclization reactions typically require refluxing methanol as solvent for 3–5 hours.

  • Acidolytic deprotection is efficiently carried out with HCl in ethyl acetate at room temperature.

  • Purification methods include crystallization and column chromatography (e.g., EtOAc/hexanes mixtures).

  • Characterization data for intermediates and final products include:

    • Melting points : e.g., tert-butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate melts at 160–162 °C.

    • IR spectra : Characteristic absorption bands for hydroxyl groups (~3376 cm⁻¹), carbonyl groups (~1690 cm⁻¹), and tert-butyl groups.

    • NMR spectra : Proton NMR shows signals for tert-butyl groups (singlet near 1.37 ppm), methylene protons adjacent to nitrogen, and pyrazole ring protons.

    • Mass spectrometry : High-resolution mass spectrometry confirms molecular weights consistent with expected formulas.

These data confirm the successful synthesis and purity of the target compound and its analogues.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Main Steps Yield Range (%) Advantages
1 Boc-β-alanine → β-keto ester Hydrazine derivatives, MeOH reflux, HCl–EtOAc Cyclization, deprotection, acylation 48–84 Straightforward, good yields
2 Dimethyl acetone-1,3-dicarboxylate Hydrazines, base hydrolysis, amidation, LiAlH4 reduction Cyclization, hydrolysis, amidation, reduction 42–79 (amidation), 50–54 (reduction) Versatile, allows N,N-dialkyl analogues

Q & A

Q. What are the optimal synthetic routes for 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid?

Methodological Answer: The synthesis typically involves condensation reactions between tert-butyl-substituted pyrazole precursors and acetic acid derivatives. For example:

  • Step 1: Prepare 3-(tert-butyl)-5-hydroxy-1H-pyrazole via cyclization of tert-butyl-substituted hydrazines with β-ketoesters under acidic conditions.
  • Step 2: Alkylation of the pyrazole nitrogen using bromoacetic acid or its tert-butyl ester, followed by deprotection if necessary (e.g., using trifluoroacetic acid for ester hydrolysis).

Key Considerations:

  • Use anhydrous solvents (e.g., DMF or THF) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .
Synthetic Route Yield Conditions
Alkylation with bromoacetic acid65-75%DMF, K₂CO₃, 80°C, 12 h
Ester hydrolysis (tert-butyl)>90%TFA/CH₂Cl₂, 25°C, 2 h

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify tert-butyl (δ ~1.3 ppm for 9H singlet) and pyrazole ring protons (δ ~6.0–6.5 ppm). The acetic acid moiety appears as a singlet at δ ~4.2 ppm (CH₂) and δ ~12.5 ppm (COOH, broad).
    • IR: Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups.
  • Crystallography:
    • Use single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination. Refinement with SHELXL resolves hydrogen bonding between the hydroxyl and carboxylic acid groups .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the tert-butyl group or decarboxylation.
  • Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include tert-butyl-oxidized derivatives or pyrazole ring-opened compounds .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts in the synthesis?

Methodological Answer: Byproducts arise from competing redox processes or incomplete alkylation:

  • Example: Oxidative dimerization of tert-butylphenol derivatives (observed in thionyl chloride-mediated reactions) can generate biphenyl or quinone byproducts. Mitigate this by using non-oxidative conditions (e.g., N₂ atmosphere) and lower temperatures .
  • Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc/CH₃COOH) or preparative HPLC to isolate the target compound.

Q. What analytical approaches resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

  • In vitro assays: Standardize bioactivity tests (e.g., IC₅₀ in enzyme inhibition assays) using purified batches.
  • Structure-activity relationship (SAR): Compare analogs (e.g., tert-butyl vs. methyl substituents) to identify critical functional groups. Crystallographic data (e.g., hydrogen-bonding patterns) can explain variations in receptor binding .

Q. What strategies are effective for regioselective functionalization of the pyrazole ring?

Methodological Answer:

  • Directing groups: The 5-hydroxy group on the pyrazole ring facilitates electrophilic substitution at the 4-position.
  • Metal-catalyzed coupling: Use Pd-mediated Suzuki reactions to introduce aryl groups at the 1-position while preserving the tert-butyl and hydroxyl groups .
Functionalization Site Reagents Yield
4-position (electrophilic)HNO₃/H₂SO₄ (nitration)50–60%
1-position (cross-coupling)Pd(PPh₃)₄, aryl boronic acid70–80%

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT calculations: Model the electron density of the pyrazole ring to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking: Use crystal structure data (e.g., hydrogen-bond donors) to simulate binding with biological targets like cyclooxygenase-2 (COX-2) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid

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